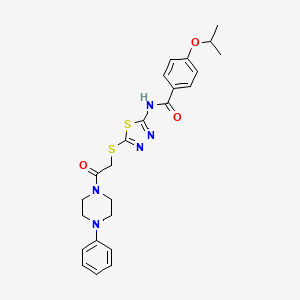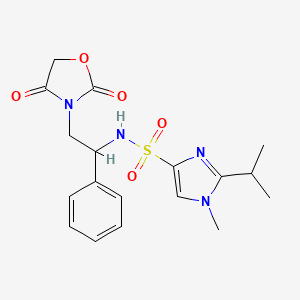![molecular formula C20H21N3O3 B2861874 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide CAS No. 896356-30-2](/img/structure/B2861874.png)
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide” belongs to the class of quinazolinones, which are heterocyclic compounds. Quinazolinones have a wide range of biological activities and are important in medicinal chemistry .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One common method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes .Molecular Structure Analysis
The molecular structure of quinazolinones consists of a fused two-ring system, with one aromatic benzene ring and one heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. For example, they can participate in condensation reactions, cyclization reactions, and annulation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary widely depending on their specific structure. They are generally stable compounds and many of them exhibit good solubility in common organic solvents .Aplicaciones Científicas De Investigación
Antiviral Activity
Quinazolin-4-ylamino derivatives, which are closely related to the specified chemical, have shown potential in antiviral applications. A study conducted by Luo et al. (2012) highlighted the synthesis of (quinazolin-4-ylamino)methyl-phosphonates and their weak to good anti-Tobacco mosaic virus (TMV) activity. This study indicates the potential of quinazolin derivatives in developing antiviral agents (Luo et al., 2012).
Anticonvulsant Activity
Another study by El-Helby and Wahab (2003) explored the synthesis of 3-substituted 3H-quinazolin-4-one derivatives, demonstrating significant anticonvulsant activity at low doses. This points towards the therapeutic potential of quinazolinone derivatives in treating convulsions (El-Helby & Wahab, 2003).
Anti-Inflammatory and Analgesic Applications
Alagarsamy et al. (2008) synthesized a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities. Their findings indicate the potential of these compounds in developing new analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).
Antitumor Activity
The antitumor potential of quinazolinone derivatives has been explored in various studies. For instance, Al-Suwaidan et al. (2016) designed and synthesized 3-benzyl-substituted-4(3H)-quinazolinones, showing remarkable broad-spectrum antitumor activity. This suggests the potential use of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Corrosion Inhibition
In a different application, Kumar et al. (2020) investigated the corrosion inhibition ability of quinazoline derivatives on mild steel in acidic medium. Their study demonstrated that these compounds could serve as efficient corrosion inhibitors, which is a significant application in material science (Kumar et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-8-15(9-7-14)10-12-21-18(24)11-13-23-19(25)16-4-2-3-5-17(16)22-20(23)26/h2-9H,10-13H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJYBFJKSWZVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2861792.png)
![2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2861793.png)
![N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide](/img/structure/B2861795.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2861796.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2861798.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B2861803.png)
![8-(2,4-Dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2861804.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)
methanone](/img/structure/B2861807.png)


![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)